molecular formula C11H16O2S B180818 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane CAS No. 138890-86-5

2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane

Cat. No.: B180818
CAS No.: 138890-86-5
M. Wt: 212.31 g/mol
InChI Key: KLMVIFDEFXGKPH-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane is an organic compound that features a thiophene ring substituted with a 2,5,5-trimethyl-1,3-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane typically involves the reaction of thiophene with 2,5,5-trimethyl-1,3-dioxane under specific conditions. One common method is the Grignard reaction, where a Grignard reagent such as 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride is used to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the dioxane moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: A Grignard reagent used in the synthesis of the target compound.

    5,5-Dimethyl-1,3-dioxan-2-one: A structurally related compound with different reactivity and applications.

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane: Another related compound with distinct chemical properties and uses.

Uniqueness

2,5,5-Trimethyl-2-(thiophen-3-yl)-1,3-dioxane is unique due to its combination of a thiophene ring and a dioxane moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

138890-86-5

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2,5,5-trimethyl-2-thiophen-3-yl-1,3-dioxane

InChI

InChI=1S/C11H16O2S/c1-10(2)7-12-11(3,13-8-10)9-4-5-14-6-9/h4-6H,7-8H2,1-3H3

InChI Key

KLMVIFDEFXGKPH-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)(C)C2=CSC=C2)C

Canonical SMILES

CC1(COC(OC1)(C)C2=CSC=C2)C

Synonyms

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene

Origin of Product

United States

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